

Cy2-SE (Iodine): A Technical Guide to Spectral Properties and Amine-Reactive Labeling

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Compound of Interest

Compound Name: Cy2-SE (iodine)

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This in-depth technical guide provides comprehensive information on the spectral characteristics and applications of **Cy2-SE (iodine)**, a cyanine-based fluorescent dye. Cy2-SE is an amine-reactive probe widely employed for the fluorescent labeling of biomolecules such as proteins and nucleic acids. This guide will detail its excitation and emission spectra, provide established experimental protocols for its use, and present a generalized workflow for protein conjugation.

Core Spectral and Physicochemical Properties

Cy2-SE (Succinimidyl Ester) is a derivative of the Cy2 dye, functionalized with an N-hydroxysuccinimide (NHS) ester group. This reactive group readily forms stable covalent bonds with primary amines on target molecules, making it a valuable tool for fluorescent conjugation.

Property	Value	Reference
Excitation Maximum (λ_{ex})	473 - 492 nm	[1][2][3][4]
Emission Maximum (λ_{em})	508 - 515 nm	[1][3][4][5]
Molecular Weight	643.5 g/mol	[2]
Molecular Formula	C ₂₉ H ₃₀ IN ₃ O ₆	[2]
Solubility	Soluble in DMF and DMSO	[2][6]

Experimental Protocol: Protein Labeling with Cy2-SE

The following is a detailed methodology for the covalent labeling of proteins, such as antibodies, with Cy2-SE. This protocol is based on established procedures for amine-reactive succinimidyl esters.^{[7][8]}

Materials:

- **Cy2-SE (iodine)**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Protein sample (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
- 1 M Sodium Bicarbonate
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

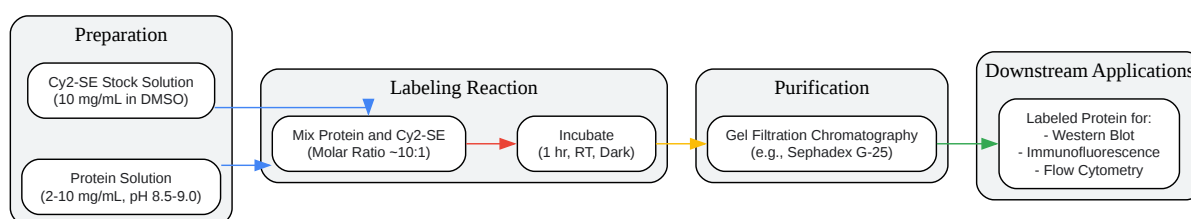
- Protein Preparation:
 - Ensure the protein solution is at a concentration of 2-10 mg/mL for optimal labeling efficiency.^{[1][9]}
 - The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions.^{[9][10]}
 - Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.^{[1][9][10]} If the pH is below 8.0, the labeling efficiency will be significantly reduced.^{[1][9]}
- Cy2-SE Stock Solution Preparation:
 - Dissolve the Cy2-SE dye in anhydrous DMSO to prepare a 10 mg/mL stock solution.^[1]

- This stock solution should be prepared immediately before use as the reactive compound is not stable in solution for extended periods.[\[7\]](#)
- Calculation of Dye-to-Protein Ratio:
 - The optimal molar ratio of Cy2-SE to protein is approximately 10:1.[\[1\]](#)[\[9\]](#)[\[10\]](#)
 - The required volume of the Cy2-SE stock solution can be calculated as follows (example for a 2 mg/mL IgG solution):
 - $\text{mmol (IgG)} = (2 \text{ mg/mL} \times 0.5 \text{ mL}) / 150,000 \text{ mg/mmol} = 6.7 \times 10^{-6} \text{ mmol}$ [\[1\]](#)[\[9\]](#)
 - $\text{mmol (Cy2-SE)} = \text{mmol (IgG)} \times 10 = 6.7 \times 10^{-5} \text{ mmol}$ [\[1\]](#)[\[9\]](#)
 - $\mu\text{L (Cy2-SE)} = (\text{mmol (Cy2-SE)} \times \text{MW (Cy2-SE)}) / (\text{mg}/\mu\text{L (Cy2-SE)}) = (6.7 \times 10^{-5} \text{ mmol} \times 643.47 \text{ mg/mmol}) / 0.01 \text{ mg}/\mu\text{L} = 4.31 \mu\text{L}$ [\[1\]](#)
- Labeling Reaction:
 - Slowly add the calculated volume of the Cy2-SE stock solution to the protein solution while gently mixing.[\[1\]](#)
 - Incubate the reaction mixture for 60 minutes at room temperature in the dark with gentle shaking.[\[1\]](#)[\[9\]](#) Invert the tube every 10-15 minutes to ensure thorough mixing.[\[1\]](#)
- Purification of the Labeled Protein:
 - Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[\[9\]](#)[\[10\]](#)
 - Load the reaction mixture onto the top of the column.[\[9\]](#)[\[10\]](#)
 - Elute the labeled protein using PBS (pH 7.2-7.4).[\[9\]](#)[\[10\]](#)
 - Collect the fractions containing the dye-protein conjugate, which will be visibly colored and will separate from the smaller, unreacted dye molecules.[\[9\]](#)[\[10\]](#)
- Storage:

- Store the purified conjugate under the same conditions as the original protein. For storage at 2-8°C, the addition of a preservative such as sodium azide (2 mM final concentration) is recommended.[7] For long-term storage, aliquot and store at -20°C or -80°C, protected from light.[1]

Experimental Workflow

The following diagram illustrates the key steps involved in the fluorescent labeling of a protein with Cy2-SE.



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Caption: Workflow for fluorescent labeling of proteins using Cy2-SE.

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